Molecular weight and formula of 7-Bromo-1,5-naphthyridin-3-amine
Molecular weight and formula of 7-Bromo-1,5-naphthyridin-3-amine
This guide serves as a technical whitepaper for 7-Bromo-1,5-naphthyridin-3-amine , a high-value heterocyclic intermediate used in the discovery of kinase inhibitors and antibacterial agents.
A Critical Scaffold for Medicinal Chemistry
Executive Summary
7-Bromo-1,5-naphthyridin-3-amine (CAS: 1958063-17-6) is a bifunctional heteroaromatic scaffold belonging to the 1,5-naphthyridine class.[1][2] It is characterized by an electron-deficient bicyclic system containing two nitrogen atoms at the 1 and 5 positions. This specific isomer is a "privileged structure" in drug discovery because it offers two distinct vectors for chemical diversification:
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The C3-Amine: A handle for amide coupling, urea formation, or reductive amination to establish hydrogen-bonding interactions (typically with the hinge region of kinases).
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The C7-Bromide: A reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
Physicochemical Profile
The following data establishes the baseline identity of the compound for analytical verification.
| Property | Specification |
| Chemical Name | 7-Bromo-1,5-naphthyridin-3-amine |
| CAS Number | 1958063-17-6 |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| Exact Mass | 222.9745 |
| Appearance | Pale-yellow to yellow-brown solid |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM |
| pKa (Calculated) | ~3.5 (N1/N5 ring nitrogens), ~2.0 (Exocyclic amine) |
| Topological Polar Surface Area | 51.8 Ų |
Structural Analysis & Reactivity Logic
The 1,5-naphthyridine core is electronically deficient (π-deficient), making it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack. However, the 3- and 7-positions (beta to the nitrogens) are the least electron-deficient sites on the ring, resembling the meta-position of pyridine.
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Nucleophilic Substitution (SNAr): Difficult at C3/C7. Therefore, the C3-amine cannot be easily installed via displacement of a halide. It must be introduced via ring construction or rearrangement.
-
Electrophilic Substitution: Bromination or nitration, if forced, occurs at C3/C7.
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Metal-Catalyzed Coupling: The C7-Br bond is highly activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the naphthyridine ring.
Figure 1: Reactivity map illustrating the orthogonal functionalization vectors of the scaffold.
Synthetic Pathways
Accessing the 3-amino-1,5-naphthyridine core is synthetically challenging compared to the 2- or 4-isomers. Two primary strategies are employed: Nitro Reduction (via ring construction) and Curtius Rearrangement .
Strategy A: De Novo Ring Construction (Nitro Reduction)
This is the most direct route to the 3-amine isomer. It involves condensing a substituted aminopyridine with a nitromalonaldehyde equivalent.[3][4]
Workflow:
-
Starting Material: 5-Bromo-3-aminopyridine.
-
Cyclization: Reaction with nitromalonaldehyde (sodium salt) under acidic conditions (modified Skraup/Friedländer type).
-
Intermediate: 7-Bromo-3-nitro-1,5-naphthyridine.[2]
-
Reduction: Selective reduction of the nitro group to the amine using Fe/AcOH or SnCl₂.
Strategy B: Curtius Rearrangement (From Carboxylic Acid)
Used when the carboxylic acid precursor is available or easier to synthesize via Gould-Jacobs reaction.
Workflow:
-
Precursor: 7-Bromo-1,5-naphthyridine-3-carboxylic acid.[5]
-
Acyl Azide Formation: Activation with DPPA (Diphenylphosphoryl azide).
-
Rearrangement: Thermal rearrangement to the isocyanate.
-
Hydrolysis: Conversion of isocyanate to amine.
Figure 2: Primary synthetic workflow via nitro-reduction strategy.
Detailed Experimental Protocols
Note: These protocols are adapted from standard methodologies for 1,5-naphthyridines as specific patent procedures for this CAS are proprietary.
Protocol 1: Reduction of 7-Bromo-3-nitro-1,5-naphthyridine
This step assumes the nitro-intermediate has been secured via cyclization.
Reagents:
-
7-Bromo-3-nitro-1,5-naphthyridine (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq)
-
Solvent: Ethanol/Water (4:1)
Procedure:
-
Dissolution: Dissolve 7-bromo-3-nitro-1,5-naphthyridine in EtOH/H₂O (4:1 v/v) in a round-bottom flask.
-
Addition: Add NH₄Cl and Iron powder to the solution.
-
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS for the disappearance of the nitro peak (M+H = 254) and appearance of the amine (M+H = 224).
-
Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Workup: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc and wash with saturated NaHCO₃ and brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Protocol 2: Suzuki Coupling on C7 (Application Example)
To demonstrate the utility of the scaffold.
Reagents:
-
7-Bromo-1,5-naphthyridin-3-amine (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Combine the scaffold, boronic acid, base, and catalyst in a microwave vial.
-
Degas with nitrogen for 5 minutes.
-
Heat at 100°C for 1 hour (or microwave at 120°C for 20 min).
-
The C7-Br is selectively coupled, leaving the C3-amine intact for further derivatization.
Medicinal Chemistry Applications
The 1,5-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, often offering improved solubility and metabolic stability profiles.
-
Kinase Inhibitors: The N1 and N5 nitrogens can accept hydrogen bonds from the kinase hinge region. The C3-amine allows for the attachment of a "tail" that extends into the solvent-exposed region or the back pocket.
-
Antibacterial Agents: Analogous to fluoroquinolones, naphthyridines target bacterial DNA gyrase. The 3-amine variants are often explored to overcome resistance mechanisms associated with the standard 3-carboxyl group.
References
-
Sigma-Aldrich. 7-Bromo-1,5-naphthyridin-3-amine Product Sheet. Link
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Litvinov, V. P. Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 2004. Link
-
Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley, 2008.[6] Link
-
BLD Pharm. Certificate of Analysis: 7-Bromo-1,5-naphthyridin-3-amine. Link
-
Molecules Journal. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI, 2020. Link
Sources
- 1. 17605-06-0,Ethyl 3-Oxo-6-heptenoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Primary Amines | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 7-Bromo-1,5-naphthyridine-3-carboxylic acid (1 x 5 g) | Alchimica [shop.alchimica.cz]
- 6. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
